

Physicochemical Properties of 2-Chloroethyl (2-chloroethyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloroethyl (2-chloroethyl)phosphonate
Cat. No.:	B1141334

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Chloroethyl (2-chloroethyl)phosphonate**. The information is presented to support research, development, and application activities involving this organophosphorus compound. All quantitative data is summarized in structured tables, and relevant experimental methodologies are detailed.

Chemical Identity and Structure

- Chemical Name: **2-Chloroethyl (2-chloroethyl)phosphonate**
- CAS Number: 17378-30-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₄H₉Cl₂O₃P[\[5\]](#)
- Molecular Weight: 206.99 g/mol [\[5\]](#)
- Synonyms: Phosphonic acid, (2-chloroethyl)-, mono(2-chloroethyl) ester; O-(2-Chloroethyl) hydrogen 2-chloroethylphosphonate; Mono-2-chloroethyl 2-chloroethylphosphonate[\[5\]](#)

Physicochemical Properties

The following table summarizes the available physicochemical data for **2-Chloroethyl (2-chloroethyl)phosphonate**. It is important to note that much of the publicly available data is predicted rather than experimentally determined.

Property	Value	Data Type	Reference
Appearance	Oil	Experimental	[2]
Boiling Point	$299.1 \pm 50.0 \text{ }^{\circ}\text{C}$	Predicted	[2] [4]
Density	$1.424 \pm 0.06 \text{ g/cm}^3$	Predicted	[2] [4]
Solubility in Chloroform	Slightly Soluble	Qualitative	[2] [4]
Solubility in Ethyl Acetate	Slightly Soluble	Qualitative	[2] [4]
Solubility in Methanol	Sparingly Soluble	Qualitative	[2] [4]
Storage Temperature	-20°C, under inert atmosphere	Precautionary	[2] [3] [4]

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally verify the properties of **2-Chloroethyl (2-chloroethyl)phosphonate**, standardized protocols such as those provided by the Organisation for Economic Co-operation and Development (OECD) are recommended. These guidelines ensure data quality and comparability.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[\[6\]](#) [\[7\]](#)[\[8\]](#)[\[9\]](#) For a substance like **2-Chloroethyl (2-chloroethyl)phosphonate**, which is an oil at room temperature, determining the freezing point would be more appropriate.

- Principle: The temperature at which the substance transitions from a liquid to a solid state upon cooling is measured.

- Apparatus: A suitable apparatus would consist of a cooling bath, a temperature measuring device (e.g., a calibrated thermometer or thermocouple), and a sample tube.
- Procedure (General):
 - A sample of the substance is placed in a tube.
 - The tube is gradually cooled in a controlled manner.
 - The temperature is recorded at the first appearance of solid formation and when the substance has completely solidified. This range is reported as the freezing range.
- Methods: The OECD guideline includes several methods such as the capillary/liquid bath, capillary/metal block, and differential scanning calorimetry (DSC).[\[6\]](#)[\[7\]](#)[\[9\]](#)

Boiling Point (OECD Guideline 103)

This guideline provides various methods for determining the boiling point of liquid substances.
[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[\[10\]](#)[\[11\]](#)
- Apparatus: Common methods include using an ebulliometer, a dynamic method, or a distillation method.[\[10\]](#)[\[12\]](#) A simple apparatus involves a boiling flask, a condenser, a thermometer, and a heating source.
- Procedure (Distillation Method):
 - The liquid is placed in a distillation flask.
 - The flask is heated, and the vapor is allowed to rise and come into contact with a thermometer.
 - The temperature at which the liquid and vapor are in equilibrium under the given pressure is recorded as the boiling point.

- Note: For substances with high boiling points, vacuum distillation may be necessary to prevent decomposition.

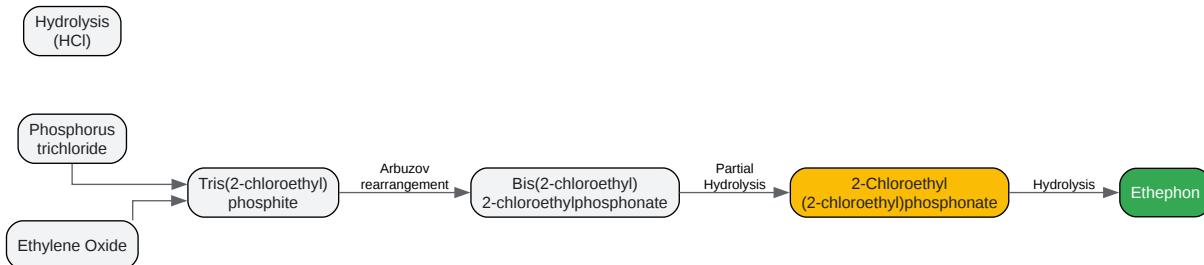
Water Solubility (OECD Guideline 105)

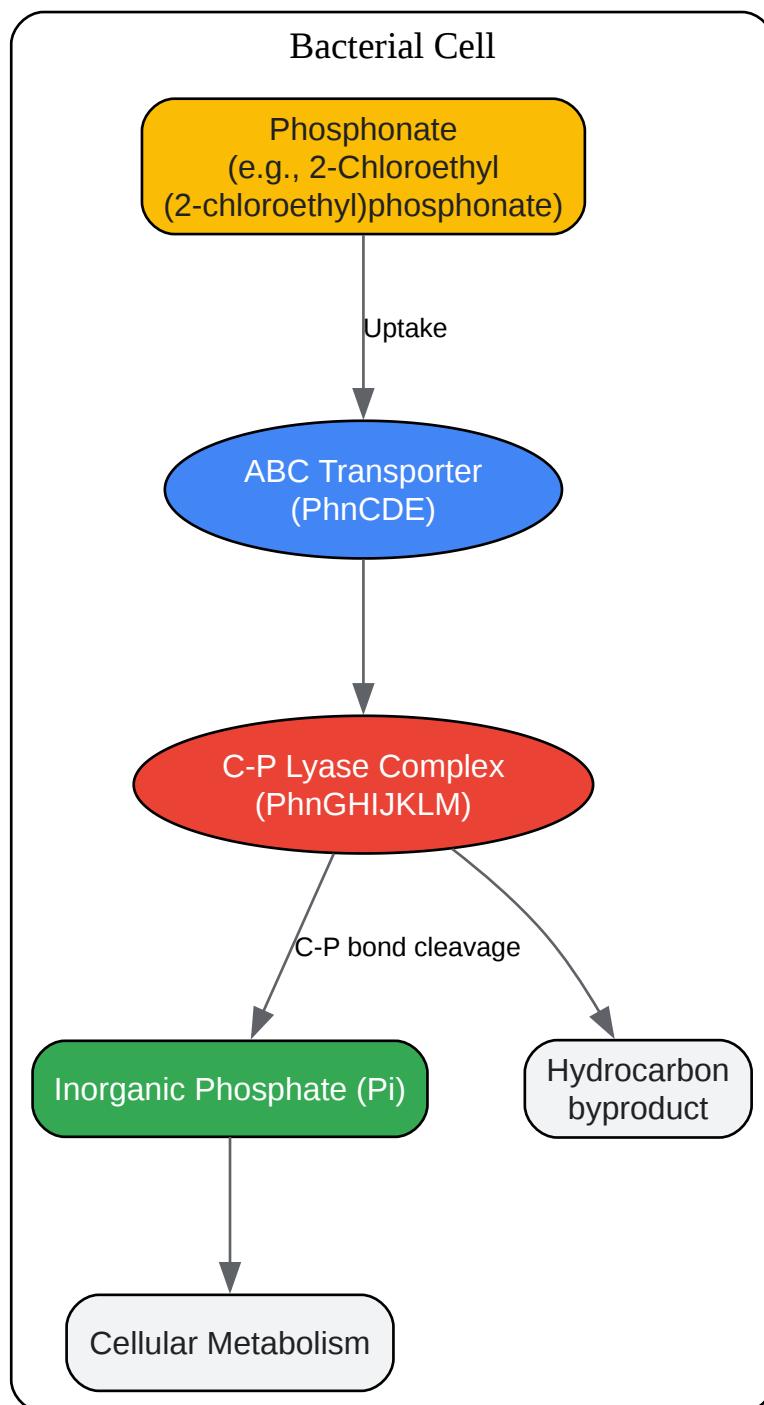
This guideline details methods for determining the solubility of substances in water.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Principle: A saturated solution of the substance in water is prepared at a specific temperature, and the concentration of the substance in the aqueous phase is determined.
[\[13\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Methods:
 - Flask Method: Suitable for solubilities above 10^{-2} g/L. A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration in the aqueous phase is then measured.[\[13\]](#)[\[14\]](#)[\[16\]](#)
 - Column Elution Method: Suitable for solubilities below 10^{-2} g/L. A column is packed with an inert support material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured until saturation is reached.[\[13\]](#)[\[14\]](#)[\[16\]](#)
- Analysis: The concentration of the dissolved substance is typically determined by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Solubility in Organic Solvents

While a specific OECD guideline for solubility in organic solvents is not as commonly cited as for water, the general principles of the flask method described in OECD 105 can be adapted.


- Procedure:
 - Select the organic solvent of interest (e.g., chloroform, ethyl acetate, methanol).
 - Add an excess amount of **2-Chloroethyl (2-chloroethyl)phosphonate** to a known volume of the solvent in a flask.


- Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).
- Separate the undissolved solute by centrifugation or filtration.
- Determine the concentration of the phosphonate in the supernatant/filtrate using an appropriate analytical technique (e.g., GC, HPLC, or gravimetric analysis after solvent evaporation).

Logical and Metabolic Pathways

Synthesis of Ethephon

2-Chloroethyl (2-chloroethyl)phosphonate is a key intermediate in the synthesis of Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator.^{[18][19]} The process generally involves the hydrolysis of bis(2-chloroethyl)-2-chloroethylphosphonate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloroethyl (2-chloroethyl)phosphonate | C4H8Cl2O3P- | CID 71353523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroethyl (2-Chloroethyl)phosphonate CAS#: 17378-30-2 [m.chemicalbook.com]
- 3. 2-Chloroethyl (2-Chloroethyl)phosphonate | 17378-30-2 [chemicalbook.com]
- 4. 2-Chloroethyl (2-Chloroethyl)phosphonate | 17378-30-2 [amp.chemicalbook.com]
- 5. 2-Chloroethyl(2-Chloroethyl)Phosphonate | CAS No- 17378-30-2 | Simson Pharma Limited [simsonpharma.com]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. books.google.cn [books.google.cn]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. oecd.org [oecd.org]
- 16. filab.fr [filab.fr]
- 17. oecd.org [oecd.org]
- 18. Ethepron | C2H6ClO3P | CID 27982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Chloroethyl (2-chloroethyl)phosphonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141334#physicochemical-properties-of-2-chloroethyl-2-chloroethyl-phosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com